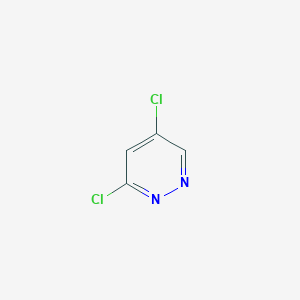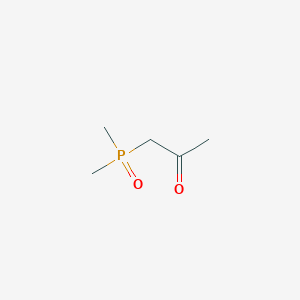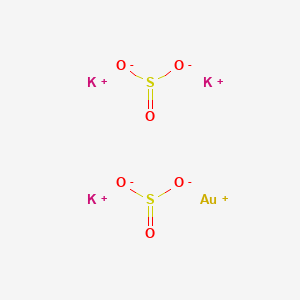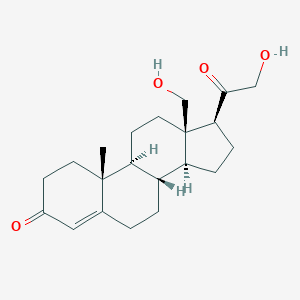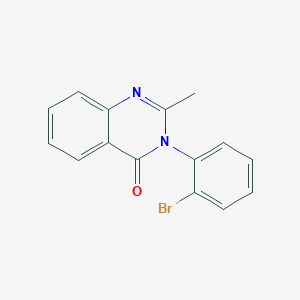
2-氧代吲哚-6-羧酸甲酯
描述
Methyl 2-oxoindoline-6-carboxylate (Methyl-I6C) is a small organic molecule that has been widely used in the scientific research community due to its unique properties. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other materials. Methyl-I6C has also been used in a variety of biological and medicinal applications, as it has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor activities.
科学研究应用
药物研究:血管生成激酶抑制剂
2-氧代吲哚-6-羧酸甲酯是合成BIBF 1120的一种中间体,BIBF 1120是一种吲哚啉酮,可作为三联血管生成激酶抑制剂 . 该化合物在新型癌症治疗方法的开发中具有重要意义,因为它靶向血管内皮生长因子 (VEGF)、血小板衍生生长因子 (PDGF) 和成纤维细胞生长因子 (FGF) 受体,这些受体在血管生成中至关重要。
药物制剂研究:ANDA 备案
它被用于向 FDA 提交简略新药申请 (ANDA) 备案。 这涉及到通用药物制剂的开发,其中 2-氧代吲哚-6-羧酸甲酯用于研究药物的毒性和疗效 .
免疫调节剂:色氨酸双加氧酶抑制剂
研究人员使用该化合物作为制备色氨酸双加氧酶抑制剂的反应物。 这些抑制剂具有作为抗癌免疫调节剂的潜力,可以调节免疫系统以对抗癌细胞 .
神经科学:肉毒杆菌神经毒素抑制
该化合物参与肉毒杆菌神经毒素抑制剂的合成。 这些抑制剂在治疗肉毒杆菌毒素引起疾病(如肉毒杆菌病)方面具有应用价值,并且在各种神经肌肉疾病中也可能具有治疗潜力 .
分子生物学:丙型肝炎病毒研究
2-氧代吲哚-6-羧酸甲酯用于创建针对丙型肝炎病毒 NS5B 聚合酶的抑制剂。 该酶对于丙型肝炎病毒的复制至关重要,抑制剂可以帮助开发针对这种感染的治疗方法 .
化学合成:杂环构建块
该化合物是杂环化学中的一个宝贵构建块。 它被用于合成各种芳香杂环,这些结构是许多药物和有机材料中的基本结构 .
作用机制
Target of Action
Methyl 2-oxoindoline-6-carboxylate, also known as METHYL OXINDOLE-6-CARBOXYLATE, is primarily used as an intermediate in the preparation of BIBF 1120 . BIBF 1120, also known as Nintedanib, is a potent triple angiokinase inhibitor . This suggests that the primary targets of the compound are angiokinases, which are enzymes that play a crucial role in angiogenesis, the process of forming new blood vessels .
Mode of Action
Given its use in the synthesis of nintedanib, it can be inferred that it contributes to the inhibition of angiokinases . This inhibition disrupts the signaling pathways that promote angiogenesis, thereby preventing the formation of new blood vessels .
Biochemical Pathways
As an intermediate in the synthesis of nintedanib, it is likely involved in the angiogenesis pathway . By inhibiting angiokinases, it disrupts the signaling pathways that regulate the growth and proliferation of endothelial cells, which are essential for angiogenesis .
Pharmacokinetics
It is known that the compound has a melting point of 184-190°c and a predicted boiling point of 3881±420 °C . It is slightly soluble in chloroform and methanol . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
As an intermediate in the synthesis of nintedanib, it contributes to the overall effect of inhibiting angiogenesis . This can lead to the suppression of tumor growth and metastasis in cancer therapy, as tumors require the formation of new blood vessels for their growth and spread .
Action Environment
It is known that the compound should be stored in a sealed container in a dry room at room temperature . This suggests that factors such as humidity and temperature could potentially affect its stability and efficacy.
安全和危害
生化分析
Biochemical Properties
Methyl 2-oxoindoline-6-carboxylate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of bioactive compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is used to prepare BIBF 1120, an indolinone that acts as a triple angiokinase inhibitor . The interactions of Methyl 2-oxoindoline-6-carboxylate with enzymes and proteins are crucial for its role in biochemical pathways, enabling the synthesis of compounds with therapeutic potential.
Cellular Effects
Methyl 2-oxoindoline-6-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives, including Methyl 2-oxoindoline-6-carboxylate, exhibit biological activities that can affect cell function . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular behavior and metabolic processes.
Molecular Mechanism
The molecular mechanism of Methyl 2-oxoindoline-6-carboxylate involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, as an intermediate in the synthesis of angiokinase inhibitors, Methyl 2-oxoindoline-6-carboxylate contributes to the inhibition of angiogenesis by targeting key enzymes involved in this process . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-oxoindoline-6-carboxylate can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that Methyl 2-oxoindoline-6-carboxylate is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, necessitating careful monitoring of its stability and activity.
Dosage Effects in Animal Models
The effects of Methyl 2-oxoindoline-6-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that indole derivatives, including Methyl 2-oxoindoline-6-carboxylate, can have dose-dependent effects on cellular and physiological processes . It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.
Metabolic Pathways
Methyl 2-oxoindoline-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive compounds. It participates in reactions that lead to the formation of indolinone-based inhibitors, which have therapeutic potential . The metabolic flux and levels of metabolites can be influenced by the presence of Methyl 2-oxoindoline-6-carboxylate, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Methyl 2-oxoindoline-6-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of Methyl 2-oxoindoline-6-carboxylate is crucial for optimizing its therapeutic applications and ensuring its effective delivery to target sites.
Subcellular Localization
The subcellular localization of Methyl 2-oxoindoline-6-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function within the cell . For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm could impact metabolic processes.
属性
IUPAC Name |
methyl 2-oxo-1,3-dihydroindole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTGUNWFFVDLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395695 | |
| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14192-26-8 | |
| Record name | 2-Oxo-2,3-Dihydro-1H-indole-6-carboxylic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14192-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-oxindole-6-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014192268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-oxoindoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OXINDOLE-6-CARBOXYLIC ACID METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-OXINDOLE-6-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J55GEX7Z9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




